molecular formula C4H10O B1273030 1-Butanol-d10 CAS No. 34193-38-9

1-Butanol-d10

Cat. No. B1273030
CAS RN: 34193-38-9
M. Wt: 84.18 g/mol
InChI Key: LRHPLDYGYMQRHN-NWURLDAXSA-N
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Description

Synthesis Analysis

The synthesis of 1-Butanol can be achieved through different chemical routes. One of the papers describes the synthesis of a radiolabeled form of 1-butanol, specifically 1-[11C]butanol, which was synthesized via carbonylation of an organoborane and carbonation of a Grignard reagent. The yields of these reactions were reported to be between 33-71% and 55-74%, respectively, with high radiochemical purity . Although this synthesis pertains to a radiolabeled variant, it provides insight into the synthetic accessibility of 1-butanol derivatives.

Molecular Structure Analysis

The molecular interactions of 1-butanol have been studied in the context of its mixtures with ionic liquids (ILs). Activity coefficients were measured to understand the interactions between 1-butanol and various ILs. The study found that the highest affinity for 1-butanol in a binary mixture was with the IL Im10.1tcb. These interactions were modeled using the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which accurately described the data and demonstrated predictive capabilities .

Chemical Reactions Analysis

1-Butanol serves as a substrate for phospholipase D (PLD), which is involved in the formation of the intracellular signaling lipid phosphatidic acid. The study on adrenal chromaffin cells showed that 1-butanol, unlike its secondary and tertiary isomers, significantly reduces catecholamine secretion by affecting voltage-gated calcium channel currents. This indicates that 1-butanol can have distinct effects on cellular physiology and molecular targets of general anesthetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butanol are highlighted in its use as a solvent for the extraction of polar compounds from aqueous media. The study utilized free energy simulations to understand the partitioning of solutes between water and 1-butanol, revealing that small inverse micelles of water within the 1-butanol phase can accommodate polar solutes. This nanostructure allows 1-butanol to mimic an aqueous environment, which is beneficial for the extraction process. The practical application of this property was demonstrated in the extraction of cyclohexane-1,2-diol, where 1-butanol proved to be more efficient than ethyl acetate .

Another paper discusses the metabolic engineering of Escherichia coli to produce 1-butanol, highlighting its potential as a biofuel due to its higher energy content and hydrophobicity compared to ethanol. The study demonstrates the feasibility of producing 1-butanol in a non-native host, which could have implications for sustainable energy production .

Scientific Research Applications

  • Chemistry

    • 1-Butanol-d10 is often used in Nuclear Magnetic Resonance (NMR) spectroscopy as a solvent .
    • It’s used for the study of reaction mechanisms, molecular structures, and chemical kinetics .
    • The results obtained from these studies provide valuable insights into the properties and behaviors of various chemical compounds .
  • Biology

    • 1-Butanol-d10 can be used in genetic engineering and metabolic engineering of microorganisms for biofuel production .
    • It’s used in the modification of pathways in microorganisms to enhance the production of 1-butanol .
    • The outcomes of these studies contribute to the development of sustainable and efficient biofuel production methods .
  • Medicine

    • 1-Butanol-d10 can be used in the development of pharmaceuticals .
    • It’s used as a tracer in metabolic studies and as a tool in drug development.
    • The results of these studies aid in the understanding of metabolic processes and the development of new drugs.
  • Environmental Science

    • 1-Butanol-d10 can be used in biofuel production .
    • It’s used in the study of biofuel production from renewable resources like biomass .
    • The outcomes of these studies contribute to the development of sustainable and eco-friendly energy sources .
  • Material Science

    • 1-Butanol-d10 is used as a solvent in the production of various materials such as paints, coatings, varnishes, natural and synthetic resins, gums, vegetable oils, dyes, and alkaloids .
    • It’s also used in the manufacturing of pharmaceuticals, where it can be used to extract and purify certain products .
    • The results of these applications contribute to the development of various consumer products .
  • Physics

    • 1-Butanol-d10 is used in electron-induced ionization studies .
    • It’s used in the study of electron interactions with neutral targets resulting in the formation of cations via dissociative ionization process .
    • The outcomes of these studies contribute to the understanding of the ionization process and the development of efficient combustion engines .
  • Synthesis of Other Compounds

    • 1-Butanol-d10 can be used in the synthesis of other deuterated compounds .
    • For example, it can be used to synthesize cyanoacetic acid-tert-butylester-d9 and tert-butoxide-d9 (BuOK-d9) .
    • The outcomes of these syntheses contribute to the development of a wide range of deuterated compounds for various applications .
  • NMR Solvents

    • 1-Butanol-d10 is often used as an NMR solvent .
    • It’s used for the study of reaction mechanisms, molecular structures, and chemical kinetics .
    • The results obtained from these studies provide valuable insights into the properties and behaviors of various chemical compounds .
  • Extraction and Purification

    • 1-Butanol-d10 is used in the extraction and purification of certain products .
    • It’s used in the manufacturing of pharmaceuticals .
    • The results of these applications contribute to the development of various consumer products .
  • Biofuel Production

    • 1-Butanol-d10 has potential as a biofuel .
    • Its energy content is about 25% greater than that of ethanol, the most commonly used biofuel .
    • Its low volatility and compatibility with existing fuel infrastructure make it a promising alternative to gasoline .
  • Solvent for Various Materials

    • 1-Butanol-d10 is used as a solvent for paints, coatings, varnishes, natural and synthetic resins, gums, vegetable oils, dyes, alkaloids, and more .
    • The results of these applications contribute to the development of various consumer products .
  • Electron-Induced Ionization Studies

    • 1-Butanol-d10 is used in electron-induced ionization studies .
    • It’s used in the study of electron interactions with neutral targets resulting in the formation of cations via dissociative ionization process .
    • The outcomes of these studies contribute to the understanding of the ionization process and the development of efficient combustion engines .
  • Production of Other Deuterated Compounds

    • 1-Butanol-d10 can be used in the synthesis of other deuterated compounds .
    • For example, it can be used to synthesize cyanoacetic acid-tert-butylester-d9 and tert-butoxide-d9 (BuOK-d9) .
    • The outcomes of these syntheses contribute to the development of a wide range of deuterated compounds for various applications .
  • ABE Fermentation

    • 1-Butanol-d10 can be used in the fermentation of sugar or molasses in a process known as ABE fermentation .
    • This process was largely replaced in the 1950s by the Oxo process, a petrochemical method which uses propylene and syngas as feedstocks .
    • Today, the push for more sustainable and green chemical processes has led to a resurgence in the interest in biological butanol production, specifically from biomass or waste resources .
  • Extraction and Purification

    • 1-Butanol-d10 is used in the extraction and purification of certain products .
    • It’s used in the manufacturing of pharmaceuticals .
    • The results of these applications contribute to the development of various consumer products .
  • Biofuel Production

    • 1-Butanol-d10 has potential as a biofuel .
    • Its energy content is about 25% greater than that of ethanol, the most commonly used biofuel .
    • Its low volatility and compatibility with existing fuel infrastructure make it a promising alternative to gasoline .
  • Solvent for Various Materials

    • 1-Butanol-d10 is used as a solvent for paints, coatings, varnishes, natural and synthetic resins, gums, vegetable oils, dyes, alkaloids, and more .
    • The results of these applications contribute to the development of various consumer products .
  • Electron-Induced Ionization Studies

    • 1-Butanol-d10 is used in electron-induced ionization studies .
    • It’s used in the study of electron interactions with neutral targets resulting in the formation of cations via dissociative ionization process .
    • The outcomes of these studies contribute to the understanding of the ionization process and the development of efficient combustion engines .

Safety And Hazards

1-Butanol-d10 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

1-Butanol-d10 is a stable and non-flammable compound that has been utilized in various scientific research fields for many years. It has potential applications in proteomics research and in the study of combustion processes . As a deuterated compound, it is particularly useful in mechanistic and kinetic studies, where the isotopic labeling allows for tracking of specific atoms through the reaction pathway .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-NWURLDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369765
Record name 1-Butanol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanol-d10

CAS RN

34193-38-9
Record name 1-Butanol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol-d10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
Quantity
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Yield
15.8%
Yield
30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
Name
triazine
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Yield
76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
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Yield
63%

Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
Name
triazine
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Yield
19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
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0 (± 1) mol
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butanol-d10
Reactant of Route 2
1-Butanol-d10
Reactant of Route 3
1-Butanol-d10
Reactant of Route 4
1-Butanol-d10
Reactant of Route 5
1-Butanol-d10
Reactant of Route 6
1-Butanol-d10

Citations

For This Compound
46
Citations
P Kränke, M Wahren, U Decker… - … in Environmental and …, 1995 - Taylor & Francis
Butanol-d 10 is converted in concentrated aqueous HCl/ZnCl 2 into a mixture of 93% 1-chlorobutane-d 9 and 7% 2-chlorobutane-d 9 . Only the rearranged product is depleted in its …
Number of citations: 2 www.tandfonline.com
AK Bell, J Kind, M Hartmann, B Kresse… - Proceedings of the …, 2022 - National Acad Sciences
… Hence, we used 1-butanol-d9 instead of 1-butanol-d10 to retain comparable … than 1butanol-d10. Hence, 1-butanol-d9 is expected to evaporate somewhat slower than 1-butanol-d10. …
Number of citations: 2 www.pnas.org
P Baglioni, CMC Gambi, D Goldfarb - … in Colloid and Interface Science V, 1991 - Springer
The interfacial region of Winsor microemulsions has been studied at the molecular level by electron spin echo modulation technique using doxyl stearic acid spin probes. We found that …
Number of citations: 2 link.springer.com
JG Stout, RJ Hitzemann, GP Kreishman - Alcohol, 1995 - Elsevier
A unique surface interaction for perdeuterated ethanol and 1-butanol with dipalmitoylphosphatidylcholine (DPPC)/monosialoganglioside (G M1 ) multilamellar vesicles can be …
Number of citations: 8 www.sciencedirect.com
J Ahn, G Rao, M Mamun… - Environmental Chemistry, 2020 - CSIRO Publishing
… , 1-butanol-d10, MTBE-d3 and TCE-d were used as the internal standards to quantify the VOCs. All deuterated chemicals were purchased from AccuStandard except for 1-butanol-d10 …
Number of citations: 9 www.publish.csiro.au
V Misik, P Riesz - The Journal of Physical Chemistry, 1994 - ACS Publications
The 50-kHz sonolysis of a variety of organic liquids, including «-alkanes (Cg-Ci6),«-alcohols (Cj-Cg), cyclohexane, toluene, dioxane, and,-dimethylformamide, was investigated by EPR …
Number of citations: 50 pubs.acs.org
R Cipriano, BL Bryson, KLS Miskimen, CA Bartel… - Oncogene, 2014 - nature.com
… HME1 cells expressing GFP or FAM83B were incubated with media containing 1-butanol-d10, in the presence or absence of 2 μM VU0155056 and 20% serum as indicated. PtdBuOH …
Number of citations: 41 www.nature.com
J Halvachizadeh - 2014 - ruor.uottawa.ca
Hydrocarbons are an abundant resource of carbon and hydrogen. For example, fossil can be used to produce useful organic compounds. However hydrocarbons seem to be inert. Thus…
Number of citations: 4 ruor.uottawa.ca
JG Stout - 1993 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
I Chazapi, O Diat, P Bauduin - Journal of Colloid and Interface Science, 2023 - Elsevier
… The deuterated 1-butanol D10 (C 4 D 10 O, 98 %) was purchased from Eurisotop. The β-cyclodextrin (C 42 H 70 O 35 , ≥ 97 %) and γ-cyclodextrin (C 48 H 80 O 40 , ≥ 98 %) were …
Number of citations: 4 www.sciencedirect.com

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